![molecular formula C20H14F2N4O2 B2425337 3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-88-6](/img/structure/B2425337.png)
3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
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Description
The compound “3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a type of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
The compound is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their promising and diverse bioactivity. This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Catalyst-Free Synthesis
The compound is used in a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines. This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Microwave Assisted Organic Reactions
The compound is used in microwave assisted organic reactions using dry media. This method has attracted much interest because of the simplicity in operation, greater selectivity and rapid synthesis of a variety of heterocyclic compounds .
Aggregation-Induced Emission (AIE) Luminogen
Due to the presence of the benzene ring at the C1-position of benzo [4,5]imidazo [1,2- a ]pyridines which restricts intramolecular motion, as a new type of aggregation-induced emission (AIE) luminogen (AIEgen), they show very good solid-state fluorescence with quantum yields up to 88.80% .
Anticancer Activity
The compound has been studied for its potential anticancer activity .
Commercial Applications
Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
properties
IUPAC Name |
3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-18-6-4-12(17-11-26-8-2-7-23-20(26)25-17)10-16(18)24-19(27)13-3-5-14(21)15(22)9-13/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJSNFUAFIPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
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